Sodium 3-chloropropane-1-sulfinate
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Overview
Description
Sodium 3-chloropropane-1-sulfinate is an organosulfur compound with the molecular formula C₃H₆ClNaO₂S. It is a sodium salt of 3-chloropropane-1-sulfinic acid and is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-chloropropane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 3-chloropropane-1-sulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically occurs in an aqueous medium and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-chloropropane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
Sodium 3-chloropropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur metabolism.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which sodium 3-chloropropane-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions. It can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with enzymes and other biomolecules, leading to the formation of new chemical entities .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 3-chloropropane-1-sulfinate is unique due to its specific structure, which includes a chlorine atom and a sulfinic acid group. This structure imparts distinct reactivity and properties compared to other sulfinates. For example, sodium methanesulfinate lacks the chlorine atom, making it less reactive in certain substitution reactions .
Properties
Molecular Formula |
C3H6ClNaO2S |
---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
sodium;3-chloropropane-1-sulfinate |
InChI |
InChI=1S/C3H7ClO2S.Na/c4-2-1-3-7(5)6;/h1-3H2,(H,5,6);/q;+1/p-1 |
InChI Key |
BTQAWIGOXURPBF-UHFFFAOYSA-M |
Canonical SMILES |
C(CS(=O)[O-])CCl.[Na+] |
Origin of Product |
United States |
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